molecular formula C16H15FN2O3S B2958399 4-fluoro-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922133-94-6

4-fluoro-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2958399
CAS No.: 922133-94-6
M. Wt: 334.37
InChI Key: NTRNWJFPJZMXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C16H15FN2O3S and a molecular weight of 334.37. It is related to a class of compounds known as 4-hydroxy-2-quinolones .

Scientific Research Applications

Antitumor Agents

Research has uncovered novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, revealing them as a new class of antitumor agents. These compounds, including variations of the specified chemical structure, have been synthesized and evaluated for their in vitro antitumor activity. Some derivatives displayed potent efficacy, surpassing that of established drugs like Doxorubicin in specific assays. This finding highlights the potential of such compounds in cancer therapy and drug development (Alqasoumi et al., 2010).

Fluorophores for Zinc Detection

Another significant application involves the synthesis and study of fluorophores for zinc(II) detection. Compounds structurally related to the specified molecule have been utilized to create sensitive fluorescent probes for zinc, an essential metal ion in biological systems. These studies contribute to our understanding of zinc's role in biological processes and the development of diagnostic tools (Kimber et al., 2001).

Human Carbonic Anhydrases Inhibitors

Research into human carbonic anhydrases (hCAs) has led to the design of novel sulfonamide derivatives, including compounds akin to the one , serving as potent inhibitors. These inhibitors target specific hCAs involved in various physiological and pathological processes, offering avenues for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer (Bruno et al., 2017).

Synthesis of Fluorinated Heterocycles

The molecule and related derivatives have been instrumental in the synthesis of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries due to their unique properties. These studies provide methodologies for creating fluorinated compounds, expanding the toolbox for drug discovery and development (Wu et al., 2017).

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-10-8-13(4-5-14(10)17)23(21,22)19-12-3-6-15-11(9-12)2-7-16(20)18-15/h3-6,8-9,19H,2,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNWJFPJZMXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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